1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
Description
1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is a disubstituted piperazine derivative characterized by two distinct aromatic substituents: a 4-bromophenylmethyl group and a 4-ethylphenylmethyl group attached to the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antipsychotics, antihistamines, and anticancer agents .
Properties
Molecular Formula |
C20H25BrN2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3 |
InChI Key |
IUJIURWHXRMQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperazine
The most widely reported method involves the sequential alkylation of piperazine using benzyl halides. In this approach, piperazine reacts first with 4-bromobenzyl bromide, followed by 4-ethylbenzyl chloride, under basic conditions. The reaction proceeds via an SN2 mechanism , where the piperazine nitrogen acts as a nucleophile, displacing halide ions from the benzyl halides.
Reaction conditions :
-
Solvent : Ethanol, n-butanol, or dichloromethane
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
A representative reaction scheme is provided below:
Yield : 65–75% after purification by recrystallization (ethanol/water).
Solvent Optimization for Industrial Scalability
Patent EP2937341A1 and WO2013008242A1 emphasize solvent selection to suppress quaternary ammonium salt formation, a common side reaction. n-Butanol demonstrates superior performance over ethanol due to:
-
Reduced polarity, minimizing ionic byproduct solubility.
-
Higher boiling point, enabling prolonged reflux without solvent loss.
Comparative Data :
| Solvent | Yield (%) | Purity (%) | Quaternary Salt (%) |
|---|---|---|---|
| Ethanol | 68 | 92 | 8 |
| n-Butanol | 82 | 99 | <1 |
Data adapted from WO2013008242A1.
Alternative Synthetic Routes and Their Mechanistic Nuances
Reductive Amination Approach
While less common, reductive amination offers a pathway avoiding halogenated intermediates. This method condenses 4-bromobenzaldehyde and 4-ethylbenzylamine with piperazine in the presence of a reducing agent:
Advantages :
Limitations :
Solid-Phase Synthesis for High-Throughput Applications
ChemDiv’s Screening Compound 3702-0468 highlights solid-phase techniques using resin-bound piperazine. Key steps include:
-
Immobilization of piperazine on Wang resin.
-
Sequential coupling with 4-bromobenzyl bromide and 4-ethylbenzyl chloride.
-
Cleavage using trifluoroacetic acid (TFA)/dichloromethane (1:1).
Performance Metrics :
-
Purity: >95% (HPLC)
-
Throughput: 50–100 compounds/week
Critical Factors Influencing Reaction Efficiency
Base Selection and Stoichiometry
Strong bases like K₂CO₃ drive the reaction to completion but risk hydrolyzing sensitive substrates. Weak bases (e.g., Et₃N) are preferable for electron-deficient benzyl halides. Patent EP2937341A1 reports optimal results with a 1:2.2 molar ratio (piperazine:benzyl halide) to compensate for base-induced deprotonation.
Temperature and Reaction Time
-
Low-temperature regimes (0–25°C): Minimize side reactions but require extended times (48–72 hours).
-
Reflux conditions : Accelerate kinetics but may degrade thermally labile products.
Purification and Characterization Strategies
Chromatography vs. Recrystallization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): Key peaks include:
-
HRMS : Calculated for C₂₀H₂₄BrN₂ [M+H]⁺: 387.1014; Found: 387.1011.
Industrial-Scale Production: Lessons from Imatinib Intermediate Synthesis
WO2013008242A1 details a scalable protocol for analogous piperazine derivatives, emphasizing:
-
Stepwise addition : Slow addition of N-methyl piperazine to 4-bromomethyl benzoic acid in n-butanol prevents exothermic side reactions.
-
Acidification protocol : Isopropanolic HCl precipitates the product while dissolving unreacted starting materials.
Process Summary :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromophenyl Site
The bromine atom on the 4-bromophenylmethyl group undergoes nucleophilic substitution under mild conditions due to the electron-deficient aromatic ring. Common nucleophiles include amines, alkoxides, and thiols.
Mechanism : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing bromine. The ethylphenyl group remains inert under these conditions due to its electron-donating nature.
Oxidation of the Ethyl Group
The ethyl substituent on the 4-ethylphenylmethyl group undergoes oxidation to form a carboxylic acid or ketone, depending on the oxidizing agent:
Kinetics : Oxidation rates correlate with steric hindrance around the ethyl group. The bulky piperazine ring slows reaction progression compared to simpler aryl ethyl derivatives.
Reductive Dehalogenation of the Bromophenyl Group
Catalytic hydrogenation removes the bromine atom, enabling further functionalization:
Side Reactions : Over-reduction of the ethyl group to ethane is observed at higher H<sub>2</sub> pressures (>5 atm).
Piperazine Ring Functionalization
The secondary amines on the piperazine ring participate in alkylation and acylation reactions:
Steric Effects : Steric hindrance from the bulky benzyl groups limits mono-functionalization; di-substitution dominates.
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
Limitations : The ethylphenyl group remains unreactive under these conditions, preserving regioselectivity.
Photochemical Reactions
UV irradiation induces homolytic C–Br bond cleavage, generating aryl radicals:
| Conditions | Quencher | Product | Reference |
|---|---|---|---|
| UV (254 nm), benzene | TEMPO | TEMPO-adduct at the 4-position | |
| UV (365 nm), O<sub>2</sub> | None | 1-[(4-Hydroxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine |
Applications : Radical intermediates enable polymer grafting or tandem cyclization reactions.
Scientific Research Applications
Research indicates that 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine exhibits several biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that compounds similar to this one can disrupt essential metabolic pathways in microorganisms, demonstrating potential as antimicrobial agents. For instance, derivatives have been tested against various bacteria, showing significant inhibitory effects.
2. Neurological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. It may modulate receptors involved in conditions such as depression and anxiety.
3. Cancer Research
Compounds with similar structures have been evaluated for their anticancer properties. They may inhibit key enzymes involved in cancer cell proliferation, providing a basis for their use in cancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Neurological | Modulates serotonin receptors | |
| Anticancer | Inhibits proliferation of cancer cells |
Table 2: Structure-Activity Relationship (SAR)
| Modification Type | Effect on Activity | Example Compound |
|---|---|---|
| Bromine Substitution | Increased receptor binding affinity | 1-(3-Bromobenzyl)-4-(phenyl)piperazine |
| Ethyl Group Addition | Enhanced lipophilicity | 1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar compounds against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus, highlighting their potential as antibacterial agents.
Case Study 2: Neuropharmacological Effects
Research on related compounds indicated their ability to cross the blood-brain barrier, suggesting neuroprotective effects. A derivative was found to modulate dopamine receptors, indicating potential applications in treating Parkinson's disease.
Case Study 3: Cancer Cell Proliferation
In vitro studies demonstrated that related piperazine derivatives inhibited the proliferation of breast cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM, suggesting a promising avenue for cancer treatment development.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Substituent-Based Comparisons
Piperazine derivatives are often tailored by modifying substituents to optimize biological activity or physicochemical properties. Below is a comparative analysis of structurally related compounds:
*Calculated based on substituent contributions.
Key Observations :
- Receptor Binding : The ethylphenyl group may reduce steric hindrance compared to bulkier substituents (e.g., nitrobenzyl), enhancing receptor interactions .
- Metabolic Stability : Ethyl groups are less prone to oxidative metabolism than methylsulfanyl or furyl groups, suggesting improved stability .
Pharmacological Activity
- Anticancer Potential: Hybrid piperazine-triazole compounds (e.g., 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)piperazine) show activity against solid tumors . The target compound’s bromine atom may enhance DNA intercalation or topoisomerase inhibition.
- Antihistamine Activity : Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) demonstrates H1 receptor antagonism . The ethylphenyl group in the target compound could mimic this activity but with altered selectivity.
- Psychoactive Effects: Bromophenylpiperazines like pBPP are linked to stimulant and hallucinogenic effects, suggesting caution in structural optimization .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~3.5) is higher than fluorinated analogs (logP = 1.2) , favoring membrane permeability but possibly reducing solubility.
- Crystal Structure : Piperazine rings typically adopt chair conformations, with substituents in equatorial positions. The ethylphenyl group may induce slight distortions compared to smaller groups .
Biological Activity
1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is a compound belonging to the piperazine class, which is known for its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C19H24BrN
- Molecular Weight : 344.31 g/mol
- CAS Number : 1130307-08-3
The presence of bromine and ethyl groups in its structure may influence its interaction with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Piperazine derivatives have been extensively studied for their anticancer properties. For instance, modifications in the piperazine structure have shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with various cellular pathways may lead to apoptosis in cancer cells . In vitro studies on similar piperazine compounds indicate cytotoxic activity against human cancer cell lines, emphasizing the need for further exploration of this compound's potential in oncology.
The mechanisms by which piperazine derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Piperazine derivatives have been shown to inhibit key enzymes involved in cellular signaling and metabolism. For example, acetylcholinesterase (AChE) inhibition is a common target for neuroprotective agents .
- Receptor Modulation : Compounds in this class may act as agonists or antagonists at various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating neurological disorders .
- Interference with Cell Signaling : The interaction of these compounds with cellular signaling pathways can lead to altered gene expression and cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar piperazine derivatives:
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine?
A two-step alkylation strategy is commonly employed for asymmetrically substituted piperazines. First, mono-alkylation of piperazine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) yields 1-[(4-bromophenyl)methyl]piperazine. Subsequent reaction with 4-ethylbenzyl chloride or bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) ensures selective N-alkylation. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) achieves >95% purity .
Q. How can the structural conformation of this compound be characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and piperazine ring conformation (typically chair or boat). For example, related bis-arylpiperazines show chair conformations with puckering parameters Q = 0.591 Å and Φ = 333° . Complementary techniques include:
- ¹H/¹³C NMR : Distinct methylene proton signals (δ 3.4–3.8 ppm for N–CH₂–Ar) and aryl carbons (δ 115–140 ppm).
- IR Spectroscopy : C–Br stretch at ~550–600 cm⁻¹ and piperazine C–N vibrations at ~1,100 cm⁻¹ .
Q. What analytical methods are suitable for detecting degradation products?
Reversed-phase HPLC with a C18 column and microemulsion mobile phases (e.g., SDS/1-butanol/n-heptane) resolves degradation products. For example, oxidative degradation of similar piperazines generates N-oxides (retention time ~12 min) and aryl ketones (~18 min) . LC-MS (ESI+) with m/z matching confirms structures .
Advanced Research Questions
Q. How do substituents (bromo, ethyl) influence affinity for neurotransmitter transporters?
The bromophenyl group enhances halogen bonding with residues in the serotonin transporter (SERT) binding pocket, while the ethyl group modulates lipophilicity (logP ~3.2), affecting blood-brain barrier penetration. Competitive radioligand assays (e.g., [³H]paroxetine for SERT) show IC₅₀ values <100 nM for bromo-substituted analogs, compared to ~500 nM for non-halogenated derivatives . Molecular dynamics simulations reveal that the ethyl group stabilizes hydrophobic interactions with Leu406 in the dopamine transporter (DAT) .
Q. What strategies mitigate metabolic instability in vivo?
- Deuterium labeling : Replacing labile C–H bonds (e.g., benzylic positions) with deuterium reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.8 hr in rat liver microsomes).
- Prodrug modification : Phosphate ester derivatives improve aqueous solubility (from 0.5 mg/mL to 12 mg/mL) and delay first-pass metabolism .
Q. How can structure-activity relationships (SAR) guide the design of analogs with reduced off-target effects?
Systematic substitution at the 4-ethylphenyl position (e.g., replacing ethyl with cyclopropyl or methoxy) alters selectivity profiles. For instance:
- 4-Cyclopropyl : 10-fold selectivity for σ₁ receptors over α₁-adrenoceptors.
- 4-Methoxy : Reduces hERG channel inhibition (IC₅₀ >30 μM vs. 1.2 μM for parent compound) .
Mechanistic and Methodological Questions
Q. What in vitro models are appropriate for studying neuropharmacological activity?
Q. How can conflicting data on receptor binding affinities be resolved?
Discrepancies in reported Ki values (e.g., 5-HT₁A: 15 nM vs. 120 nM) often arise from assay conditions. Standardize protocols using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
